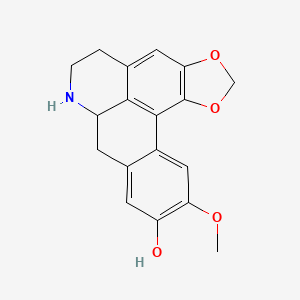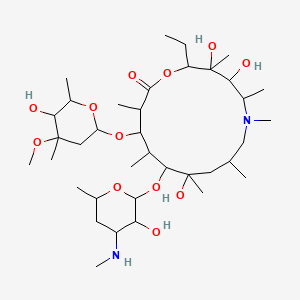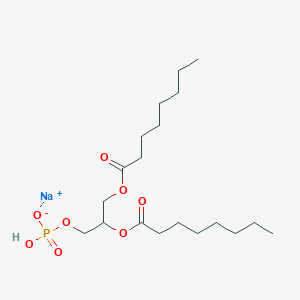
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate, also known as 1,2-dioctanoyl-sn-glycero-3-phosphate sodium salt, is a synthetic phospholipid derivative. This compound is characterized by the presence of two octanoyl (caprylic acid) groups esterified to the glycerol backbone and a phosphate group esterified to the third carbon of glycerol. It is commonly used in biochemical and pharmaceutical research due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with octanoic acid followed by phosphorylation. The general steps are as follows:
Esterification: Glycerol is reacted with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 1,2-dioctanoyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dioctanoyl-sn-glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and octanoic acid are esterified in industrial reactors.
Phosphorylation: The esterified product is then phosphorylated using industrial-grade phosphorylating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol, octanoic acid, and phosphoric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, forming different phosphate esters
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Various nucleophiles can be used depending on the desired product
Major Products
Hydrolysis: Glycerol, octanoic acid, phosphoric acid.
Oxidation: Corresponding carboxylic acids, phosphoric acid derivatives.
Substitution: Different phosphate esters
Scientific Research Applications
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the study of cell membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Mechanism of Action
The mechanism of action of sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The phosphate group can participate in signaling pathways by acting as a phosphate donor or acceptor .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt: Similar structure but with myristoyl groups instead of octanoyl groups.
1,2-Dioleoyl-sn-glycero-3-phosphatidylserine sodium salt: Contains oleoyl groups and a serine moiety instead of octanoyl groups
Uniqueness
Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate is unique due to its specific fatty acid chain length (octanoyl groups), which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring specific lipid chain lengths and in applications where shorter chain lipids are preferred .
Properties
IUPAC Name |
sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNSOYDPUTHKQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
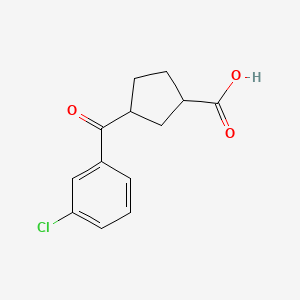
![12-Hydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321886.png)


![[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12321904.png)
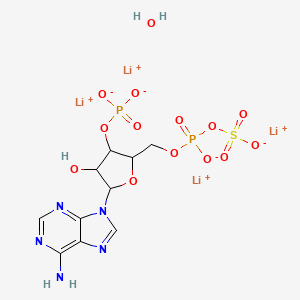

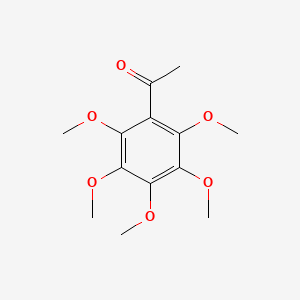

![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321935.png)
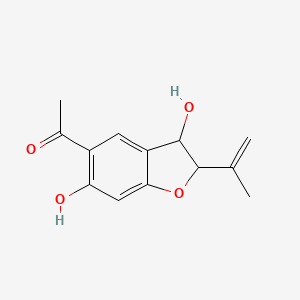
![2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12321943.png)
